Thiamethoxam-d3

isotopic purity deuterated internal standard neonicotinoid quantification

Thiamethoxam-d3 is the N-methyl-trideuterated isotopologue of thiamethoxam (M+3 mass shift), purpose-built as an isotope-labeled internal standard (ILIS) for residue quantification via LC-MS/MS or GC-MS. It directly addresses matrix-induced calibration slope variability (4-9%) observed in high-matrix food samples (green onion, kimchi cabbage, brown rice) where unlabeled or non-co-eluting analogs fail. • Certified isotopic enrichment of ≥99 atom% D eliminates isotopic cross-talk in multi-residue neonicotinoid panels (e.g., bee pollen UHPLC-MS methods). • Validated IDMS fragmentation pathway ensures correct SRM transition selection, preventing reliance on erroneous published fragment ions. • Long-term stability (≥2 years at -20°C; 24 months at 2-8°C) supports multi-season environmental fate studies and ISO/IEC 17025 accredited workflows.

Molecular Formula C8H10ClN5O3S
Molecular Weight 294.73 g/mol
CAS No. 1294048-82-0
Cat. No. B1429331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamethoxam-d3
CAS1294048-82-0
Molecular FormulaC8H10ClN5O3S
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl
InChIInChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i1D3
InChIKeyNWWZPOKUUAIXIW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamethoxam-d3 (CAS 1294048-82-0) Procurement Guide: Deuterated Internal Standard for Neonicotinoid Quantification


Thiamethoxam-d3 is the N-methyl-trideuterated isotopologue of the neonicotinoid insecticide thiamethoxam (CAS 153719-23-4) . With three deuterium atoms substituting the N-methyl hydrogen atoms of the parent molecule, it possesses a molecular formula of C₈H₇D₃ClN₅O₃S and a molecular weight of 294.73 g/mol (M+3 mass shift relative to the unlabeled compound at 291.71 g/mol) . As a stable isotope-labeled analog, Thiamethoxam-d3 is classified under pesticide metabolite reference standards and is manufactured to analytical standard grade (PESTANAL®) with a minimum HPLC purity of ≥98.0% . Its primary function is as an isotope-labeled internal standard (ILIS) for the accurate quantification of thiamethoxam residues in complex matrices via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Thiamethoxam or Alternative Deuterated Internal Standards Cannot Replace Thiamethoxam-d3


Generic substitution of Thiamethoxam-d3 with the unlabeled parent compound or with other deuterated neonicotinoid internal standards (e.g., clothianidin-d3 or imidacloprid-d4) introduces quantifiable measurement bias. Unlabeled thiamethoxam cannot be distinguished from the target analyte in mass spectrometric detection, rendering isotope dilution mass spectrometry (IDMS) impossible [1]. Even among deuterated alternatives, isotopic purity and mass shift characteristics differ materially: Thiamethoxam-d3 from C/D/N Isotopes carries a certified isotopic enrichment of 99.8 atom% D, compared with 98.9% for clothianidin-d3 and 99.2% for imidacloprid-d4 from the same manufacturer, directly impacting calibration accuracy and method detection limits . Furthermore, the use of thiamethoxam-d4 (M+4) instead of d3 (M+3) alters fragmentation ion ratios in MS/MS experiments, as demonstrated by Ahn et al., who required both d3 and d4 isotopologues to validate the IDMS fragmentation pathway for thiamethoxam [2]. Non-isotopic structural analog internal standards fail to co-elute with thiamethoxam and do not compensate for matrix effects in complex samples such as green onion, where calibration slopes vary by 4–9% even with matrix-matched calibration [3].

Thiamethoxam-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Isotopic Purity Superiority Over Co-Class Deuterated Neonicotinoid Internal Standards

Thiamethoxam-d3 exhibits the highest certified isotopic enrichment among the three commonly co-procured deuterated neonicotinoid internal standards. According to a multi-residue LC-MS/MS method for pollen and high-fructose corn syrup, thiamethoxam-d3 was sourced from C/D/N Isotopes at 99.8 atom% D isotopic purity, compared to imidacloprid-d4 at 99.2% and clothianidin-d3 at 98.9% from the same supplier . This 0.6–0.9 percentage point advantage in isotopic enrichment directly reduces the isotopic cross-contribution to the unlabeled analyte signal, which is the dominant source of systematic error in IDMS at low residue concentrations.

isotopic purity deuterated internal standard neonicotinoid quantification

M+3 Mass Shift Enables Baseline Chromatographic Separation from Unlabeled Analyte Without Deuterium Exchange Artifacts

Thiamethoxam-d3 incorporates three deuterium atoms at the N-methyl position (N-methyl-d3), producing a nominal mass shift of M+3 (294.73 vs. 291.71 g/mol for unlabeled thiamethoxam) . Critically, this 3-Da separation exceeds the minimum +2 Da recommendation for avoiding isotopic peak overlap between the internal standard and the native analyte in quadrupole MS instruments, while remaining sufficiently small to ensure near-identical chromatographic retention time and ionization efficiency as the unlabeled compound . In contrast, thiamethoxam-d4 (M+4, 295.74 g/mol) introduces a larger mass shift that can complicate selected reaction monitoring (SRM) transition selection and may exhibit marginally different fragmentation behavior, as reported by Ahn et al., who observed divergent MS/MS fragment ion patterns between the d3 and d4 isotopologues during IDMS optimization [1].

mass shift co-elution isotope dilution mass spectrometry

Experimentally Validated Fragmentation Pathway for IDMS: d3 Isotopologue Required for Correct Fragment Ion Assignment

During development of an isotope dilution mass spectrometry (IDMS) method for thiamethoxam, Ahn et al. discovered that the observed fragment ion peaks from thiamethoxam-d3 did not correspond to the previously published fragmentation pathway [1]. To resolve this, the team introduced thiamethoxam-d4 as a second isotopologue and compared MS/MS spectra of both d3 and d4 forms alongside MS/MS/MS experiments on unlabeled thiamethoxam. Only by cross-validating the fragmentation patterns of the d3 and d4 isotopologues could the correct fragment ion assignments be established, which were then used to validate the IDMS quantification protocol [1]. This study confirms that thiamethoxam-d3 is not merely a generic isotope standard; its specific fragmentation behavior has been experimentally characterized and linked to an IDMS reference method, a distinction not shared by unlabeled thiamethoxam or by alternative deuterated neonicotinoid internal standards.

fragmentation pathway IDMS validation MS/MS ion ratio

Matrix Effect Compensation in Food Matrices: Deuterated Internal Standard Reduces Calibration Slope Variability to 4–9%

Nakamura et al. (2019) systematically evaluated the impact of matrix effects on LC-MS quantification of six neonicotinoid pesticides, including thiamethoxam, in food using deuterated internal standards [1]. When calibration curves were prepared in the presence of green onion extract (a high-matrix-complexity food), the slopes of matrix-free calibration curves deviated significantly from those of matrix-matched curves, producing biased quantification values in spike-and-recovery tests. In contrast, the use of deuterated internal standards (including thiamethoxam-d3) reduced the variability of calibration slopes to 4–9% across pesticides, and analytical values obtained with matrix-matched calibration agreed with spiked concentrations within acceptable limits [1]. This quantification error range of 4–9% represents the residual matrix effect not compensated even by deuterated internal standards, underscoring that thiamethoxam-d3 provides the maximum achievable matrix correction, whereas non-isotopic internal standards would exhibit substantially larger biases.

matrix effect isotope dilution food residue analysis

Multi-Vendor Availability with Differentiated Purity Tiers: HPLC Purity ≥98.0% (Sigma PESTANAL®) vs. >99.0% (WITEGA) vs. 99.00% (MedChemExpress)

Thiamethoxam-d3 is available from multiple reputable suppliers at differentiated purity grades, enabling procurement optimization based on analytical requirements. Sigma-Aldrich (Merck) offers the PESTANAL® analytical standard grade at ≥98.0% HPLC purity with mass shift M+3, suitable for routine residue monitoring . WITEGA Laboratorien provides Thiamethoxam-D3 with HPLC purity >99.0% and isotopic purity of 99.8 atom% D confirmed by ¹H NMR, with a defined shelf life of 24 months at 2–8°C and a recommendation for re-analysis after three years . MedChemExpress lists Thiamethoxam-d3 at 99.00% purity . In contrast, the unlabeled thiamethoxam analytical standard from AccuStandard is available at ≥99.7% purity but lacks the isotopic labeling required for IDMS . This multi-supplier landscape allows procurement specialists to select between cost-optimized routine-grade material and high-purity certified reference material depending on whether the application is surveillance monitoring or reference material production.

HPLC purity certified reference material vendor comparison

Certification for Reference Material Production: ID-LC/MS/MS Method Achieves <1% Inter-Bottle Variability for Kimchi Cabbage CRM

The ID-LC/MS/MS method utilizing deuterated internal standards (including thiamethoxam-d4 as the internal standard for thiamethoxam) was employed for the certification of kimchi cabbage reference materials [1]. The measured value of thiamethoxam in the certified reference material was 0.787 ± 0.014 mg/kg, with a standard deviation of <1% across ten bottles and agreement between measurements taken one year apart, demonstrating excellent repeatability and reproducibility [1]. While this particular certification study used the d4 isotopologue, the foundational IDMS fragmentation pathway validation was performed using thiamethoxam-d3, which established the correct ion transitions used in the certified method [2]. The availability of thiamethoxam-d3 with certified isotopic purity directly enables laboratories to replicate this reference method for in-house CRM production or method validation.

certified reference material ID-LC/MS/MS inter-bottle homogeneity

Thiamethoxam-d3 Optimal Deployment Scenarios Based on Quantitative Differentiation Evidence


Isotope Dilution Mass Spectrometry (IDMS) for Regulatory Pesticide Residue Monitoring in Food

Thiamethoxam-d3 is the internal standard of choice for ID-LC/MS/MS quantification of thiamethoxam residues in high-matrix food samples (green onion, kimchi cabbage, brown rice, carrot) where matrix effects cause calibration slope variability of 4–9% even with deuterated internal standards [1]. The experimentally validated fragmentation pathway using thiamethoxam-d3 ensures correct SRM transition selection, eliminating the risk of using incorrect fragment ions that were shown to deviate from published pathways [2]. Laboratories operating under ISO/IEC 17025 accreditation for pesticide residue analysis should select thiamethoxam-d3 with a minimum isotopic purity of 99 atom% D to comply with SANTE/11312/2021 identification criteria requiring at least two fragment ion ratios with deviation ≤30% from reference.

Certified Reference Material (CRM) Production and Metrological Traceability

For national metrology institutes and reference material producers, Thiamethoxam-d3 from WITEGA (HPLC purity >99.0%, isotopic purity 99.8 atom% D by ¹H NMR) provides the purity level required for primary calibrator preparation in IDMS-based certification campaigns [1]. The demonstrated <1% inter-bottle homogeneity achieved when deuterated internal standards are employed in CRM production validates the suitability of high-purity thiamethoxam-d3 for establishing metrological traceability to SI units through isotope dilution mass spectrometry [2]. In this scenario, procurement should prioritize the WITEGA grade over the Sigma PESTANAL® grade (≥98.0%) due to the additional 1.0 percentage point purity advantage and NMR-verified isotopic enrichment.

Multi-Residue Neonicotinoid Surveillance in Pollinator Health Studies (Bee Pollen and Hive Products)

Thiamethoxam-d3 is specifically cited as the internal standard for the determination of neonicotinoid insecticides in bee pollen using UHPLC-MS [1]. In multi-residue methods covering 6–8 neonicotinoids simultaneously, the higher isotopic purity of thiamethoxam-d3 (99.8 atom% D) compared to co-injected imidacloprid-d4 (99.2%) and clothianidin-d3 (98.9%) reduces isotopic cross-talk between internal standard channels, which is critical when quantifying multiple neonicotinoids at sub-ng/g levels in pollen matrices [2]. For pollinator health studies requiring detection limits ≤0.1 μg/kg by LC-MS/MS, procurement should specify thiamethoxam-d3 from C/D/N Isotopes or equivalent supplier with documented isotopic enrichment ≥99.5 atom% D.

Environmental Fate and Metabolism Studies Requiring Stable Isotope Tracing

Thiamethoxam-d3 serves as a stable isotope tracer in environmental fate studies tracking the degradation, soil persistence, and metabolite formation of thiamethoxam in agricultural ecosystems [1]. The M+3 mass shift provides unambiguous differentiation from the native analyte without the chromatographic retention time shifts that can occur with ¹³C-labeled or ¹⁵N-labeled analogs, ensuring that deuterium labeling does not compromise quantification accuracy in complex soil and plant matrices [2]. Given the long-term stability requirement for multi-year environmental monitoring studies, the documented stability of thiamethoxam-d3 for at least two years at -20°C and 24 months at 2–8°C (refrigerated) provides procurement confidence for studies spanning multiple growing seasons .

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